molecular formula C31H42N5O9P B14131421 Ergocornine phosphate CAS No. 6030-85-9

Ergocornine phosphate

Cat. No.: B14131421
CAS No.: 6030-85-9
M. Wt: 659.7 g/mol
InChI Key: YVCZHSXMHRDXIC-CWNVUFIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergocornine phosphate is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is a natural product derived from the fungus Claviceps purpurea. This compound is known for its pharmacological properties, particularly as a dopamine receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergocornine phosphate can be synthesized through the hydrogenation of ergocornine. The process involves the hydrogenation of the double bonds in the lysergic acid moiety of ergocornine . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound involves the fermentation of Claviceps purpurea on a suitable substrate, followed by extraction and purification of the ergot alkaloids. The extracted alkaloids are then subjected to chemical modification to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Ergocornine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ergocornine phosphate has a wide range of scientific research applications:

Mechanism of Action

Ergocornine phosphate exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to various physiological effects, including modulation of neurotransmitter release and regulation of motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific binding affinity for dopamine receptors and its distinct pharmacokinetic profile. Compared to other ergot alkaloids, it has a unique combination of chemical stability and biological activity, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

6030-85-9

Molecular Formula

C31H42N5O9P

Molecular Weight

659.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid

InChI

InChI=1S/C31H39N5O5.H3O4P/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);(H3,1,2,3,4)/t19-,23-,24+,26+,30-,31+;/m1./s1

InChI Key

YVCZHSXMHRDXIC-CWNVUFIVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.